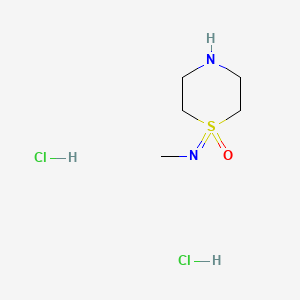
1-(Methylimino)-1lambda6-thiomorpholin-1-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylimino)-1lambda6-thiomorpholin-1-one dihydrochloride is a chemical compound with a unique structure that includes a thiomorpholine ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylimino)-1lambda6-thiomorpholin-1-one dihydrochloride typically involves the reaction of thiomorpholine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylimino)-1lambda6-thiomorpholin-1-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiomorpholine derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylimino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Scientific Research Applications
1-(Methylimino)-1lambda6-thiomorpholin-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Methylimino)-1lambda6-thiomorpholin-1-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Thiomorpholine: A related compound with a similar ring structure but lacking the methylimino group.
Methylthiomorpholine: Another similar compound with a methyl group attached to the thiomorpholine ring.
Uniqueness: 1-(Methylimino)-1lambda6-thiomorpholin-1-one dihydrochloride is unique due to the presence of both the methylimino and thiomorpholine groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2866318-29-6 |
|---|---|
Molecular Formula |
C5H14Cl2N2OS |
Molecular Weight |
221.15 g/mol |
IUPAC Name |
1-methylimino-1,4-thiazinane 1-oxide;dihydrochloride |
InChI |
InChI=1S/C5H12N2OS.2ClH/c1-6-9(8)4-2-7-3-5-9;;/h7H,2-5H2,1H3;2*1H |
InChI Key |
ZUPFLNRUASJTDD-UHFFFAOYSA-N |
Canonical SMILES |
CN=S1(=O)CCNCC1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















